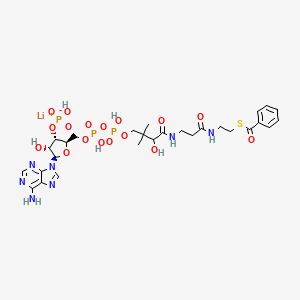

Benzoyl coenzyme A lithium

Description

Chemical Context of Benzoyl Coenzyme A Lithium in Research

For research purposes, benzoyl-CoA is often supplied as a lithium salt. sigmaaldrich.comchemimpex.comscbt.com This form offers enhanced stability and solubility in aqueous environments, which is crucial for its use in in vitro biochemical assays and studies of enzyme kinetics. scbt.com The lithium salt allows for precise investigations into the mechanisms of enzymes that utilize benzoyl-CoA as a substrate. chemimpex.com Researchers use it to characterize enzymes involved in metabolic pathways, such as alcohol acyltransferases and those in the gentisate pathway. ebiohippo.comsigmaaldrich.com Its stability and reliability make it an indispensable tool for elucidating the intricate details of metabolic regulation and for engineering metabolic pathways in biotechnology for the production of biofuels and other bioproducts. chemimpex.com

Table 2: Research Applications of this compound Salt

| Research Area | Application |

|---|---|

| Biochemical Research | Studying metabolic pathways and enzyme kinetics. chemimpex.com |

| Enzyme Characterization | Acting as a substrate to study enzymes like benzoyl-CoA reductase and synthases. nih.govebiohippo.com |

| Metabolic Engineering | Modifying metabolic pathways for biofuel and bioplastic production. chemimpex.com |

| Analytical Chemistry | Used in methods to detect and quantify aromatic compounds. chemimpex.com |

Structure

2D Structure

Properties

Molecular Formula |

C28H39LiN7O17P3S |

|---|---|

Molecular Weight |

877.6 g/mol |

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);/q;+1/p-1/t17-,20-,21-,22?,26-;/m1./s1 |

InChI Key |

QRUSPRFHCHVGPH-JTPRVINHSA-M |

Isomeric SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Transformations of Benzoyl Coenzyme a

Biogenesis and Biosynthesis of Benzoyl Coenzyme A

The generation of benzoyl-CoA can occur through multiple pathways, primarily involving the activation of benzoic acid or the metabolic conversion of aromatic amino acids. These routes highlight the metabolic versatility of organisms in utilizing aromatic compounds.

Benzoate (B1203000) Activation and Ligase-Mediated Formation

A primary route for benzoyl-CoA synthesis is the direct activation of benzoic acid, a reaction catalyzed by a specific class of enzymes known as benzoate-CoA ligases. ontosight.aiwikipedia.org This process is fundamental in both aerobic and anaerobic degradation pathways of benzoate. nih.govasm.org

Benzoate-CoA Ligase (BZL) Characterization and Mechanism

Benzoate-CoA ligase (BZL), also referred to as benzoyl-coenzyme A synthetase, belongs to the family of acid-thiol ligases (EC 6.2.1.25). wikipedia.org These enzymes facilitate the formation of a high-energy thioester bond between the carboxyl group of benzoate and the thiol group of coenzyme A (CoA). ontosight.aifrontiersin.org The reaction is dependent on the presence of ATP and magnesium ions (Mg²⁺). nih.govnih.gov

The catalytic mechanism proceeds in two main steps. mdpi.com First, the benzoate attacks the α-phosphate of ATP, forming a benzoyl-AMP intermediate and releasing pyrophosphate (PPi). frontiersin.orgmdpi.com Subsequently, the thiol group of CoA attacks the carbonyl carbon of the benzoyl-AMP intermediate, displacing AMP and forming the final product, benzoyl-CoA. mdpi.com

BZLs have been isolated and characterized from various organisms. For instance, the BZL from the phototrophic bacterium Rhodopseudomonas palustris was found to be a monomer with a molecular weight of approximately 60,000 Daltons. nih.gov In contrast, the BZL from a denitrifying Pseudomonas species was characterized as a homodimer with a molecular weight of 120,000 Daltons. nih.gov The enzyme from the plant Clarkia breweri is a monomer of about 59-64.5 kDa. nih.gov

Table 1: Properties of Benzoate-CoA Ligases from Different Organisms

| Organism | Molecular Weight (kDa) | Quaternary Structure | Optimal pH |

| Rhodopseudomonas palustris | 60 | Monomer | Not specified |

| Pseudomonas sp. (denitrifying) | 120 | Homodimer | Not specified |

| Clarkia breweri | 59-64.5 | Monomer | 7.2-8.4 |

Substrate Specificity of Benzoate-CoA Ligases

The substrate specificity of benzoate-CoA ligases can vary significantly between different organisms and even within the same organism. Some BZLs exhibit a high degree of specificity for benzoate, while others can activate a broader range of aromatic carboxylic acids.

For example, the BZL from Rhodopseudomonas palustris shows high specificity for benzoate and 2-fluorobenzoate (B1215865). nih.gov Similarly, the BZL from Thauera aromatica preferentially acts on benzoate, although it can also activate 2-aminobenzoate, but with a much lower efficiency. researchgate.net In contrast, studies on Rhodopseudomonas palustris have revealed the presence of at least three different enzymes capable of catalyzing benzoyl-CoA formation, suggesting a degree of redundancy and broader substrate tolerance to ensure the central role of this pathway. nih.gov One of these enzymes, 4-hydroxybenzoate-CoA ligase, can also activate benzoate, albeit with a lower affinity. nih.gov

In plants, the BZL from Clarkia breweri flowers utilizes benzoic acid and, to a lesser extent, 2-aminobenzoic acid. researchgate.net The BZL from elicitor-treated pear (Pyrus pyrifolia) cell cultures also showed a preference for benzoic acid. sci-hub.se Research on a BZL from Hypericum calycinum indicated a promiscuous substrate preference, yet benzoic acid was the only aromatic substrate it accepted. ebi.ac.uk

Table 2: Substrate Preferences of Various Benzoate-CoA Ligases

| Enzyme Source | Preferred Substrate | Other Accepted Substrates |

| Rhodopseudomonas palustris | Benzoate | 2-Fluorobenzoate |

| Thauera aromatica | Benzoate | 2-Aminobenzoate (lower efficiency) |

| Clarkia breweri | Benzoic Acid | 2-Aminobenzoic Acid (50% activity) |

| Pyrus pyrifolia | Benzoic Acid | Not specified |

| Hypericum androsaemum | Benzoic Acid | 3-Hydroxybenzoic Acid (42% activity) |

Biosynthesis from Aromatic Amino Acids

Benzoyl-CoA can also be synthesized from aromatic amino acids, particularly L-phenylalanine. nih.govnih.gov This is a significant pathway in both plants and some bacteria for the production of various secondary metabolites. nih.govpnas.org

Phenylalanine Ammonia-Lyase (PAL) Pathways

In plants and some bacteria, the biosynthesis of benzoyl-CoA often begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). pnas.orgwikipedia.org Following the formation of cinnamic acid, the pathway proceeds through a series of reactions that shorten the C3 side chain by two carbons. pnas.org

This conversion of cinnamic acid to benzoic acid can occur through different routes, including a CoA-dependent β-oxidative pathway. pnas.org The resulting benzoic acid is then activated to benzoyl-CoA by a benzoate-CoA ligase. researchgate.net This plant-like pathway has been identified in the bacterium Streptomyces maritimus, which produces the benzoyl-CoA-primed antibiotic enterocin (B1671362). nih.govnih.gov

β-Oxidation-like Routes in Microbial Systems

A notable pathway for benzoyl-CoA biosynthesis from phenylalanine in certain microorganisms resembles the β-oxidation of fatty acids. nih.govasm.org This route has been elucidated in Streptomyces maritimus. nih.govasm.org The pathway starts with the PAL-catalyzed conversion of phenylalanine to cinnamic acid. nih.gov Cinnamic acid is then activated to cinnamoyl-CoA. researchgate.net This is followed by a series of reactions analogous to a single round of β-oxidation, including hydration and thiolysis, to yield benzoyl-CoA. nih.govasm.org

Interestingly, gene disruption studies in S. maritimus have shown that while the PAL gene (encP) is essential for benzoyl-CoA formation, the genes related to the β-oxidation steps (encH, -I, and -J) are necessary but not absolutely required, suggesting some functional redundancy or cross-talk with primary metabolism. nih.gov In contrast to the PAL pathway, the denitrifying bacterium Thauera aromatica metabolizes phenylalanine to benzoyl-CoA through a different anaerobic route involving transamination to phenylpyruvate followed by oxidative decarboxylations. nih.gov

Degradation and Dearomatization Pathways of Benzoyl Coenzyme A

Benzoyl coenzyme A (Benzoyl-CoA) is a central intermediate in the metabolic breakdown of a wide array of aromatic compounds. researchgate.netfrontiersin.orgoup.com Its degradation is a critical step in the global carbon cycle, and organisms have evolved distinct strategies to overcome the chemical stability of its aromatic ring, primarily categorized by the presence or absence of oxygen.

Aerobic CoA-Dependent Epoxide Pathway (Box Pathway)

Under aerobic conditions, particularly in certain bacteria like Azoarcus evansii, a unique hybrid pathway known as the Box pathway is employed for benzoate degradation. frontiersin.orgnih.govcsic.esresearchgate.net This pathway is notable because, while requiring oxygen, it initiates degradation through the formation of a CoA thioester, a feature typically associated with anaerobic metabolism. csic.esresearchgate.net The core strategy of the Box pathway is to destabilize the aromatic ring through epoxidation, creating a non-aromatic intermediate that is susceptible to subsequent hydrolytic cleavage. nih.govresearchgate.netresearchgate.net

The crucial dearomatization in the Box pathway is accomplished by a multi-enzyme system composed of BoxA, BoxB, and BoxC. nih.govresearchgate.net These three proteins work in concert to convert benzoyl-CoA into aliphatic products.

BoxA (Reductase): BoxA is an NADPH-dependent iron-sulfur flavoprotein reductase. nih.govresearchgate.netasm.org Its primary role is to transfer electrons from NADPH to the epoxidase component, BoxB. nih.govresearchgate.net BoxA contains one FAD and two [4Fe-4S] clusters to facilitate this two-electron transfer. researchgate.net

BoxB (Epoxidase): BoxB is the key enzyme that catalyzes the epoxidation of the aromatic ring of benzoyl-CoA. nih.govasm.org It is a diiron monooxygenase that utilizes molecular oxygen and the electrons supplied by BoxA to form 2,3-epoxybenzoyl-CoA. nih.govresearchgate.net This reaction breaks the aromaticity of the substrate, which is a critical step for further degradation. researchgate.netresearchgate.net

BoxC (Hydrolase): BoxC, a benzoyl-CoA dihydrodiol lyase, acts on the epoxide product generated by BoxB. nih.govresearchgate.netasm.org It catalyzes the hydrolytic cleavage of the epoxide ring. researchgate.netresearchgate.net This process involves the addition of two water molecules, ultimately opening the ring to form a C6 semialdehyde and formate. researchgate.net The transformation of benzoyl-CoA by the BoxAB system is significantly stimulated by the presence of BoxC. researchgate.net

| Enzyme | Full Name | Function | Cofactors/Components | Substrate | Product |

|---|---|---|---|---|---|

| BoxA | Benzoyl-CoA Reductase Component A | Transfers electrons from NADPH to BoxB. nih.govresearchgate.net | FAD, [4Fe-4S] Clusters researchgate.net | NADPH | NADP+ |

| BoxB | Benzoyl-CoA 2,3-Epoxidase | Catalyzes the dearomatizing epoxidation of the benzoyl-CoA ring. nih.govresearchgate.net | Diiron Center nih.govresearchgate.net | Benzoyl-CoA, O2 | 2,3-Epoxybenzoyl-CoA researchgate.net |

| BoxC | 2,3-Epoxybenzoyl-CoA Dihydrolase / Benzoyl-CoA Dihydrodiol Lyase | Catalyzes hydrolytic cleavage of the epoxide ring. researchgate.netresearchgate.net | N/A | 2,3-Epoxybenzoyl-CoA | 3,4-Dehydroadipyl-CoA semialdehyde, Formate csic.esresearchgate.net |

The reaction catalyzed by BoxB is highly specific. Structural and mechanistic studies have provided significant insights into its function. BoxB is a member of the class I diiron enzyme family, containing a diiron center within a four-helix bundle structure. nih.govresearchgate.net

The mechanism begins with the reduction of the diiron center in BoxB by electrons from BoxA. nih.gov The substrate, benzoyl-CoA, binds in a 20 Å long channel within the enzyme, positioning its phenyl ring near the diiron center. nih.govresearchgate.net Specifically, the C2 and C3 atoms of the phenyl ring are situated closer to one of the iron atoms. nih.govresearchgate.net Molecular oxygen then binds to the reduced diiron center, leading to the formation of a potent oxidizing species. nih.gov This activated oxygen attacks the aromatic ring. nih.gov The proximity and orientation of the substrate relative to the diiron center ensure that the epoxidation occurs stereoselectively, yielding the (2S,3R)-epoxybenzoyl-CoA product. nih.govresearchgate.netrsc.orgresearchgate.net Density functional theory calculations support this stereoselectivity, showing a lower energy barrier for the formation of the (2S,3R)-epoxide compared to the (2R,3S) product. rsc.orgresearchgate.net The electron-withdrawing nature of the CoA thioester group facilitates the electrophilic attack on the aromatic ring and helps to stabilize the reaction intermediate. nih.govresearchgate.net

Anaerobic Dearomatization (Birch-like Reduction)

In the absence of oxygen, bacteria employ a reductive strategy to break the stability of the benzoyl-CoA ring. This process is often referred to as a biological "Birch-like reduction," analogous to the well-known reaction in synthetic organic chemistry. acs.orgnih.govd-nb.info The reaction is catalyzed by benzoyl-CoA reductase (BCR) and is thermodynamically challenging due to the extremely low redox potential of the benzoyl-CoA/dienoyl-CoA couple (E°' ≈ -622 mV). d-nb.infobohrium.comnih.gov To overcome this energy barrier, enzymes couple the reduction to an exergonic process. d-nb.infonih.gov

Two distinct classes of benzoyl-CoA reductase have been identified, differing in their structure, energy-coupling mechanism, and the types of organisms in which they are found. researchgate.netd-nb.info

Class I BCR: Found in facultative anaerobes like Thauera aromatica, Class I BCRs are ATP-dependent enzymes. researchgate.netacs.orgnih.govd-nb.info They typically have an αβγδ-subunit architecture and contain iron-sulfur clusters. nih.govd-nb.info These enzymes couple the difficult reduction of the benzoyl-CoA ring to the hydrolysis of ATP, with approximately two ATP molecules hydrolyzed for every two electrons transferred. oup.comnih.govd-nb.infonih.gov This ATP-dependent mechanism provides the necessary energy to drive the endergonic electron transfer to the aromatic ring. researchgate.netnih.gov

Class II BCR: Found in obligate anaerobes such as Geobacter metallireducens and sulfate-reducing bacteria, Class II BCRs are ATP-independent. researchgate.netacs.orgbohrium.comebi.ac.uk These are more complex, high-molecular-mass enzyme systems that harbor an unusual tungsten-pterin cofactor at the active site. d-nb.infobohrium.comnih.govebi.ac.uk It is proposed that Class II BCRs drive the endergonic reduction through a mechanism of flavin-based electron bifurcation, avoiding the direct expenditure of ATP. nih.govebi.ac.uk These enzymes can also catalyze the reversible dearomatization of benzoyl-CoA. acs.orgbohrium.com

| Feature | Class I BCR | Class II BCR |

|---|---|---|

| Energy Coupling | ATP-dependent (2 ATP per 2e-) oup.comnih.govd-nb.info | ATP-independent researchgate.netacs.orgbohrium.com |

| Organisms | Facultative anaerobes (e.g., Thauera aromatica) researchgate.netnih.govd-nb.info | Obligate anaerobes (e.g., Geobacter metallireducens, Desulfosarcina cetonica) researchgate.netbohrium.comebi.ac.uk |

| Subunit Structure | Heterotetrameric (αβγδ) nih.govd-nb.info | Large multi-subunit complex (e.g., BamBCDEGHI) ebi.ac.uk |

| Key Cofactors | Iron-Sulfur ([4Fe-4S]) clusters nih.govd-nb.info | Tungsten-pterin cofactor, Flavin d-nb.infonih.govebi.ac.uk |

| Proposed Mechanism | ATP hydrolysis drives endergonic electron transfer. researchgate.netnih.gov | Flavin-based electron bifurcation. nih.govebi.ac.uk |

The anaerobic reduction of the benzoyl-CoA ring to cyclohexa-1,5-diene-1-carboxyl-CoA is believed to proceed through a mechanism involving the sequential transfer of single electrons and protons, forming a radical-anion intermediate. oup.comresearchgate.netd-nb.info

In Class I BCRs, the process is initiated by the transfer of a low-potential electron from a reduced ferredoxin to the enzyme's iron-sulfur clusters. oup.comnih.gov ATP hydrolysis then induces conformational changes within the enzyme, which are proposed to facilitate the transfer of this electron to the aromatic ring of benzoyl-CoA, overcoming the significant thermodynamic barrier. researchgate.netnih.gov This first electron transfer is considered the rate-limiting step. researchgate.net A second electron transfer and two protonation steps complete the reduction to the dienoyl-CoA product. oup.com

For Class II BCRs, the mechanism involves the tungsten cofactor at the active site. ebi.ac.uk Quantum mechanics/molecular mechanics (QM/MM) calculations suggest the reaction involves two main steps. ebi.ac.uk The first is the delivery of a proton from a tungsten-bound water molecule to the C4 position of the benzoyl-CoA substrate, which is coupled with an electron transfer from the W(IV) center to the substrate. ebi.ac.uk This is followed by a second electron and proton transfer to complete the reduction, with the entire process rationalizing the regioselectivity of the reaction. ebi.ac.uk

Cofactor Involvement in BCR Activity (e.g., Fe-S Clusters, Tungsten-Pterin)

The enzymatic reduction of the aromatic ring of benzoyl-CoA is a chemically challenging reaction. The enzymes that catalyze this, benzoyl-CoA reductases (BCRs), are complex metalloenzymes that rely on a suite of inorganic cofactors to perform this difficult task. Two major classes of BCRs have been identified, each with distinct cofactor requirements and mechanisms.

The ATP-dependent Class I BCRs, found in facultative anaerobes like Thauera aromatica, are soluble enzymes that utilize iron-sulfur (Fe-S) clusters. oup.comnih.gov These enzymes typically contain multiple [4Fe-4S] clusters that function in electron transfer. pnas.org The reduction of the benzoyl-CoA ring is coupled to the hydrolysis of two ATP molecules, which is thought to drive the energetically unfavorable electron transfer to the aromatic ring. oup.com

In contrast, the ATP-independent Class II BCRs, found in strictly anaerobic bacteria such as Geobacter metallireducens, are tungsten-containing enzymes. pnas.orgacs.org These enzymes are part of the aldehyde:ferredoxin oxidoreductase (AOR) family and feature a tungsten-pterin cofactor (Wco) in their active site. researchgate.netmdpi.com The tungsten is coordinated by a bis-pterin cofactor, and the enzyme complex also contains multiple Fe-S clusters. pnas.orgmdpi.comrsc.org Specifically, the catalytic subunit, BamB, contains the Wco and a [4Fe-4S] cluster, while an associated electron-transferring subunit, BamC, contains additional [4Fe-4S] clusters and sometimes a [3Fe-4S] cluster. pnas.org The tungsten cofactor is directly involved in the reductive dearomatization of the benzoyl-CoA substrate. pnas.orgrsc.org

The following table summarizes the key differences in cofactor involvement between the two classes of benzoyl-CoA reductases.

| Feature | Class I BCR (ATP-dependent) | Class II BCR (ATP-independent) |

| Primary Metal Cofactor | Iron | Tungsten |

| Key Cofactor Structure | Iron-Sulfur ([4Fe-4S]) Clusters | Tungsten-Pterin (Wco) Cofactor |

| Energy Coupling | ATP Hydrolysis | Not coupled to ATP hydrolysis |

| Electron Donors | Low-potential ferredoxins | Low-potential ferredoxins |

| Typical Organisms | Facultative anaerobes (e.g., Thauera aromatica) | Strict anaerobes (e.g., Geobacter metallireducens) |

Diversity of Microbial Pathways

Benzoyl-CoA serves as a central metabolic hub in the anaerobic degradation of a wide array of aromatic compounds by a diverse range of microorganisms. nih.govnih.govoup.com These microbes have evolved various peripheral pathways to channel different aromatic substrates into the central benzoyl-CoA pathway. oup.comoup.com The diversity of these pathways reflects the vast array of aromatic compounds found in nature, including lignin (B12514952) monomers, amino acids, and pollutants like toluene (B28343) and benzene (B151609). oup.comnih.gov

Microorganisms that utilize benzoyl-CoA as a key intermediate are found in different metabolic groups, including denitrifying, phototrophic, and fermenting bacteria. oup.com For instance, denitrifying bacteria like Thauera aromatica and phototrophic bacteria like Rhodopseudomonas palustris are well-studied models for anaerobic aromatic degradation via benzoyl-CoA. oup.comnih.govoup.com Even in the degradation of hydrocarbons like benzene, metagenomic studies have identified genes for benzoyl-CoA reductase, indicating the importance of this pathway in polluted environments. nih.gov

The initial steps to form benzoyl-CoA from various aromatic precursors are diverse. These include:

Carboxylation of phenolic compounds. oup.com

Oxidation of methyl groups , as seen in toluene degradation. oup.com

Reductive dehydroxylation of hydroxyaromatic compounds. oup.com

Side-chain degradation of compounds like phenylalanine. nih.govresearchgate.net

Once benzoyl-CoA is formed, its subsequent metabolism also shows diversity. In denitrifying and phototrophic bacteria, the pathway initiates with the reduction of the aromatic ring by benzoyl-CoA reductase. oup.comoup.com However, the downstream steps diverge. For example, in Thauera aromatica, the resulting cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated, whereas in Rhodopseudomonas palustris, it undergoes a further reduction. oup.comoup.com In some syntrophic bacteria, the pathway proceeds through different intermediates altogether. oup.com

The genetic basis for this metabolic diversity is also becoming clearer. The genes encoding the enzymes of the benzoyl-CoA pathway are often found in clusters. nih.govresearchgate.net Comparative genomics has revealed variations in the gene content and organization of these clusters among different microbial species, which accounts for the observed differences in the metabolic pathways. nih.govoup.com

Role as a Substrate in Other Biochemical Reactions

Beyond its central role in anaerobic aromatic catabolism, benzoyl-CoA is a versatile substrate for a range of other biosynthetic and metabolic reactions, particularly in the production of specialized secondary metabolites and in acyl group transfer processes. medchemexpress.com

Polyketide Biosynthesis as a Starter Unit

Benzoyl-CoA is a recognized, albeit relatively rare, starter unit for polyketide synthases (PKSs), enzymes that generate a vast array of structurally diverse natural products. nih.govnih.govmdpi.com In this role, the benzoyl group from benzoyl-CoA initiates the polyketide chain, which is then extended by the sequential addition of malonyl-CoA units. nih.govscispace.com

Type III PKSs are a family of enzymes that catalyze the formation of polyketide backbones through a series of decarboxylative condensation reactions. nih.govfrontiersin.org Several members of this family specifically utilize benzoyl-CoA as a starter substrate. Notable examples include:

Biphenyl (B1667301) Synthase (BIS): This enzyme catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. nih.govplos.org This intermediate then undergoes an intramolecular aldol (B89426) condensation and subsequent decarboxylation to yield 3,5-dihydroxybiphenyl (B3428892), the core structure of biphenyl phytoalexins. nih.govplos.orgsci-hub.se

Benzophenone (B1666685) Synthase (BPS): Similar to BIS, BPS also condenses one molecule of benzoyl-CoA with three molecules of malonyl-CoA. nih.govmdpi.comfrontiersin.org However, the resulting tetraketide intermediate undergoes a Claisen condensation to form 2,4,6-trihydroxybenzophenone (B1214741), the precursor for benzophenones and xanthones. nih.govmdpi.comfrontiersin.org

Other Type III PKSs: While some Type III PKSs, like chalcone (B49325) synthase (CHS), primarily use other starter units such as p-coumaroyl-CoA, they can sometimes accept benzoyl-CoA as an alternative substrate, although often with lower efficiency. pnas.orgresearchgate.net This can lead to the formation of different polyketide products, such as pyrones. researchgate.net

The substrate specificity of these enzymes is determined by the architecture of their active sites. ebi.ac.uk Studies have shown that specific amino acid residues within the active site cavity are crucial for accommodating the benzoyl-CoA starter unit and for dictating the subsequent cyclization pattern of the polyketide chain. nih.govmdpi.comebi.ac.uk

The polyketides generated from benzoyl-CoA by Type III PKSs serve as precursors for a variety of biologically active secondary metabolites, particularly in plants. researchgate.netnih.gov

Biphenyls and Dibenzofurans: The 3,5-dihydroxybiphenyl produced by biphenyl synthase is the precursor for a class of phytoalexins (antimicrobial compounds produced by plants in response to pathogen attack) known as biphenyls and their derivatives, dibenzofurans. nih.govplos.orgsci-hub.seresearchgate.net These compounds are characteristic defense molecules in certain plant families, such as the Rosaceae (which includes pear and apple trees). nih.govplos.org

Xanthones: The 2,4,6-trihydroxybenzophenone formed by benzophenone synthase is a key intermediate in the biosynthesis of xanthones. researchgate.netnih.govebi.ac.uk These compounds are a class of polyphenolic compounds with a wide range of biological activities and are found in various plant species, such as those of the genus Hypericum. researchgate.netebi.ac.uk

Other Polyketides: In bacteria, benzoyl-CoA is the starter unit for the biosynthesis of the polyketide antibiotic enterocin, produced by "Streptomyces maritimus". nih.govresearchgate.netresearchgate.net

The following table provides an overview of the enzymes and resulting secondary metabolites derived from benzoyl-CoA as a starter unit.

| Enzyme | Starter Unit | Extender Units | Primary Product | Resulting Secondary Metabolites |

| Biphenyl Synthase (BIS) | Benzoyl-CoA | 3 x Malonyl-CoA | 3,5-Dihydroxybiphenyl | Biphenyls, Dibenzofurans |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | 3 x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Benzophenones, Xanthones |

| Enterocin PKS | Benzoyl-CoA | 7 x Malonyl-CoA | Enterocin backbone | Enterocin |

Acyl Group Transfer Reactions

Benzoyl-CoA is a key donor of the benzoyl group in various acyl group transfer reactions. medchemexpress.com These reactions are catalyzed by acyltransferases and are important in both primary and secondary metabolism, as well as in post-translational modifications of proteins.

One significant example is in the biosynthesis of the anticancer drug Taxol (paclitaxel) in yew (Taxus) species. A specific enzyme, taxane (B156437) 2α-O-benzoyltransferase, utilizes benzoyl-CoA to transfer a benzoyl group to the 2α-hydroxyl position of a taxane intermediate. pnas.org This benzoylation step is a crucial reaction in the complex pathway leading to the final Taxol molecule. pnas.org

In another context, benzoyl-CoA can participate in the synthesis of hippurate in the presence of glycine (B1666218). researchgate.net Furthermore, the benzoyl group from benzoyl-CoA can be transferred to lysine (B10760008) residues on proteins, a type of post-translational modification known as benzoylation. imrpress.com This modification, discovered on histones, adds to the growing list of acylations that can regulate protein function and gene expression. imrpress.com

Glycine N-Acyltransferase (GLYAT) Activity and Kinetics

Glycine N-acyltransferase (GLYAT), also known as benzoyl-CoA:glycine N-acyltransferase, is a mitochondrial enzyme that plays a significant role in the detoxification of xenobiotic and endogenous acyl-CoAs. genecards.orguniroma1.ituniprot.org The primary function of this enzyme is to catalyze the conjugation of an acyl group from an acyl-CoA molecule to the N-terminus of glycine. uniprot.org Benzoyl-CoA is a preferred substrate for GLYAT, and its reaction with glycine produces N-benzoylglycine, commonly known as hippuric acid, and releases coenzyme A (CoA). uniroma1.itwikipedia.orgnih.govcaymanchem.com This process is a critical Phase II detoxification reaction, facilitating the excretion of benzoic acid and other aromatic compounds from the body. uniroma1.it

The enzymatic reaction is: Benzoyl-CoA + Glycine ⇌ CoA + N-benzoylglycine wikipedia.org

The kinetic properties of GLYAT have been studied across various species, revealing a high affinity for benzoyl-CoA. However, reported kinetic parameters show significant variation, which may be attributed to different experimental conditions and the use of different enzyme sources (e.g., recombinant vs. native, species differences). nih.gov For instance, the apparent Michaelis constant (Km) for benzoyl-CoA with human GLYAT has been reported to range widely. nih.gov Studies on different genetic variants (haplotypes) of human GLYAT have shown that variations in the enzyme's sequence can significantly affect its kinetic efficiency. For example, the rare 156Asn > Ser,199Arg > Cys variant exhibits a higher affinity for benzoyl-CoA but a drastically reduced catalytic rate (kcat) compared to the most common haplotype. nih.govmdpi.comresearchgate.net This suggests that an individual's genetic makeup can influence their capacity to metabolize benzoate. nih.govresearchgate.net Some studies have also indicated cooperative substrate binding for GLYAT, with the kinetic data fitting a two-substrate Hill equation. nih.govmdpi.com

| Enzyme Source | Substrate | Km / s0.5 (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Human GLYAT | Benzoyl-CoA | 57900 | 17.1 | genecards.org |

| Bovine GLYAT | Benzoyl-CoA | ~10-5 M range | Not specified | nih.gov |

| Mouse GLYAT | Benzoyl-CoA | 9.4 | 0.04 | nih.gov |

| Human GLYAT (156Asn > Ser haplotype) | Benzoyl-CoA | 96.6 | Not specified | nih.govmdpi.com |

| Human GLYAT (156Asn > Ser,199Arg > Cys haplotype) | Benzoyl-CoA | 61.2 | Not specified (9.8% of 156Asn > Ser) | nih.govmdpi.com |

| Human GLYAT (17Ser > Thr,156Asn > Ser haplotype) | Benzoyl-CoA | 118 | Not specified (73% of 156Asn > Ser) | nih.govmdpi.com |

Km: Michaelis constant; s0.5: substrate concentration at half-maximal velocity for cooperative enzymes; Vmax: maximum reaction velocity.

Alcohol Acyltransferases and N-Acyltransferase Assays

Beyond its role in glycine conjugation, benzoyl-CoA also serves as an acyl donor in reactions catalyzed by certain alcohol acyltransferases (AATs). These enzymes are part of the BAHD acyltransferase superfamily and are responsible for the formation of volatile esters, which are key aroma compounds in many plants. nih.gov For example, in kiwifruit (Actinidia spp.), an AAT designated AT16 has been identified as a benzoyl-CoA:alcohol O-acyltransferase. nih.gov Similarly, in Clarkia breweri, an enzyme named benzoyl-CoA:benzyl (B1604629) alcohol benzoyl transferase (BEBT) catalyzes the formation of benzyl benzoate from benzoyl-CoA and benzyl alcohol. wikipedia.orgnih.gov This enzyme can also utilize other alcohols as substrates, though it shows a strong preference for benzoyl-CoA as the acyl donor over others like acetyl-CoA. nih.gov

The characterization of these N-acyltransferases and alcohol acyltransferases relies on robust assay methods. Typically, enzyme activity is measured by monitoring the formation of the product or the consumption of substrates over time. For GLYAT and AATs, assays often involve incubating the purified recombinant or native enzyme with benzoyl-CoA and the respective amino acid or alcohol substrate. nih.govnih.govnih.gov The reaction products, such as hippuric acid or benzyl benzoate, can then be detected and quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov Kinetic parameters are determined by measuring initial reaction rates at varying substrate concentrations. nih.govnih.gov These assays are fundamental for understanding the substrate specificity and catalytic mechanism of enzymes that utilize benzoyl-CoA.

Post-Translational Modifications (PTMs)

Benzoyl-CoA is the donor molecule for a recently discovered and structurally unique post-translational modification known as lysine benzoylation. This modification expands the repertoire of cellular regulatory mechanisms by which protein function can be controlled.

Enzymology and Structural Biology of Benzoyl Coenzyme A Interacting Enzymes

Characterization of Key Enzymes

This section details the structural and functional characteristics of key enzymes that utilize benzoyl coenzyme A (benzoyl-CoA) as a substrate or precursor. These enzymes play critical roles in diverse metabolic pathways, from the anaerobic degradation of aromatic compounds to the biosynthesis of complex natural products.

Benzoyl-CoA Reductases (BCRs)

Benzoyl-CoA reductases (BCRs) are pivotal enzymes in the anaerobic metabolism of aromatic compounds, catalyzing the challenging dearomatization of the stable benzene (B151609) ring of benzoyl-CoA. researchgate.netnih.gov This reaction is a key step that channels a wide variety of aromatic compounds into a central degradation pathway. nih.govresearchgate.net The process involves the ATP-dependent reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. researchgate.netnih.govwikipedia.org

There are two main classes of BCRs, distinguished by their composition, cofactors, and the organisms in which they are found.

Class I BCRs: Found in facultative anaerobes like Thauera aromatica, these enzymes are typically heterotetramers with an αβγδ-subunit architecture. nih.govnih.gov The α and δ subunits contain ATP-binding sites, while the β and γ subunits are involved in binding the benzoyl-CoA substrate. nih.gov These enzymes contain iron-sulfur ([4Fe-4S]) clusters and their function is ATP-dependent, coupling the hydrolysis of two ATP molecules to drive the transfer of two electrons from a reduced ferredoxin to benzoyl-CoA. researchgate.netnih.gov The reaction is highly sensitive to oxygen. researchgate.net

Class II BCRs: Identified in obligate anaerobes such as the Fe(III)-respiring Geobacter metallireducens and the sulfate-reducing Desulfosarcina cetonica, these are large metalloenzyme complexes. nih.govpnas.orgwiley.com The complex from D. cetonica is approximately 950 kDa and is composed of Bam[(BC)2DEFGHI]2 subunits. wiley.com Unlike Class I enzymes, Class II BCRs utilize a tungsten-pterin cofactor at the active site. nih.govpnas.org They are proposed to drive the difficult ring reduction through a mechanism of flavin-based electron bifurcation, avoiding the need for ATP hydrolysis. nih.gov These complexes are rich in cofactors, containing W-pterins, selenocysteines, flavin adenine dinucleotides, and numerous FeS clusters. wiley.com

Benzoyl-CoA Epoxidase (BoxB)

Benzoyl-CoA epoxidase (BoxB) is a crucial enzyme in the aerobic metabolic pathway of benzoate (B1203000), found in bacteria such as Azoarcus evansii (now known as Aromatoleum evansii). nih.govnih.govenzyme-database.org It catalyzes the first step in the dearomatization of benzoyl-CoA under aerobic conditions by forming a non-aromatic epoxide. nih.govnih.gov

BoxB is the oxygenase component of a two-component system, working in conjunction with a reductase component, BoxA. nih.govenzyme-database.orguniprot.org

BoxA is an NADPH-dependent reductase, a homodimeric iron-sulfur flavoprotein (FAD), that transfers two electrons from NADPH to the diiron center of BoxB. nih.govenzyme-database.org

BoxB is a monomeric protein that contains a diiron center and belongs to the class I diiron enzyme family. nih.govnih.govenzyme-database.org It catalyzes the transformation of benzoyl-CoA and oxygen into 2,3-epoxybenzoyl-CoA and water. nih.gov

Benzoate-CoA Ligases (BZL)

Benzoate-CoA ligases (BZL), also known as benzoyl-coenzyme A synthetases, are essential enzymes that activate benzoic acid by converting it into its reactive thioester form, benzoyl-CoA. wikipedia.orghubbry.com This activation step is a prerequisite for the subsequent metabolism of benzoate in various pathways, including both anaerobic degradation in bacteria and the biosynthesis of secondary metabolites like biphenyl (B1667301) phytoalexins in plants. nih.govnih.gov

BZL catalyzes the following chemical reaction: ATP + benzoate + CoA ⇌ AMP + diphosphate + benzoyl-CoA. wikipedia.orghubbry.com

These enzymes belong to the family of acid-thiol ligases (EC 6.2.1.25) and are AMP-forming. wikipedia.orgnih.gov The reaction is dependent on the presence of bivalent cations such as magnesium or manganese. nih.govnih.gov Structurally, as of late 2007, a single crystal structure for this enzyme class was available, with the PDB accession code 2V7B. wikipedia.orghubbry.com In plants like Clarkia breweri, BZL exists as a monomer with a molecular mass of approximately 59-64.5 kDa. nih.gov

Polyketide Synthases (PKSs)

Polyketide synthases (PKSs) are large, multi-domain enzymes that biosynthesize a diverse array of natural products known as polyketides. mdpi.comrasmusfrandsen.dk They function in an assembly-line fashion, catalyzing the sequential condensation of small carboxylic acid units, typically derived from acyl-CoA precursors. researchgate.netnih.gov

While acetyl-CoA and malonyl-CoA are common building blocks, benzoyl-CoA serves as a rare but important starter unit for a specific class of PKSs, primarily Type III PKSs found in plants. mdpi.com

Benzophenone (B1666685) synthase (BPS): This enzyme utilizes benzoyl-CoA as a starter unit and catalyzes its condensation with three molecules of malonyl-CoA. This reaction forms a tetraketide intermediate that undergoes an intramolecular Claisen condensation to produce 2,4,6-trihydroxybenzophenone (B1214741), a precursor to xanthones in plants like Hypericum androsaemum. mdpi.comwikipedia.org

Biphenyl synthase (BIS): Similar to BPS, BIS also shows a strong preference for benzoyl-CoA as a starter unit, leading to the formation of biphenyls, which can function as phytoalexins in plants. nih.govmdpi.com

The general mechanism involves the PKS catalyzing decarboxylative Claisen condensation reactions between the starter unit (benzoyl-CoA) and extender units (malonyl-CoA) to build the polyketide chain. mdpi.comresearchgate.net The specificity for the benzoyl-CoA starter unit is determined by the architecture of the active site within the specific PKS. mdpi.com

Acyltransferases (e.g., HBO1, GLYAT)

Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule, such as an acyl-CoA, to an acceptor molecule. Several acyltransferases utilize benzoyl-CoA as a specific donor for benzoylation reactions.

HBO1 (Histone acetyltransferase binding to ORC1): While primarily known as a lysine (B10760008) acetyltransferase, recent research has identified HBO1 as a "writer" of lysine benzoylation (Kbz), a protein post-translational modification. nih.govresearchgate.net HBO1 can utilize benzoyl-CoA as a substrate to catalyze the transfer of a benzoyl group to lysine residues on histone and other proteins. nih.gov Molecular docking studies predict that benzoyl-CoA can fit into the acyl-CoA binding pocket of HBO1. nih.govresearchgate.net This activity suggests a role for HBO1 in regulating gene expression through benzoylation, which, due to its larger and more hydrophobic nature compared to acetylation, may have distinct functional outcomes. nih.gov

GLYAT (Glycine N-acyltransferase): This enzyme is involved in the detoxification of xenobiotic carboxylic acids. A specific isoform, benzoyl-CoA:glycine (B1666218) N-acyltransferase, purified from bovine liver mitochondria, demonstrates high specificity for benzoyl-CoA as the acyl donor. nih.gov It catalyzes the transfer of the benzoyl group from benzoyl-CoA to glycine, forming hippuric acid. wikipedia.orgnih.gov The enzyme from this source is a single polypeptide chain with a molecular weight of around 33,000 Da and shows a preference for glycine as the acyl acceptor, though L-asparagine and L-glutamine can also serve as substrates. nih.gov

Enzyme Kinetics and Substrate Specificity Analysis

The efficiency and specificity of enzymes that interact with benzoyl-CoA are defined by their kinetic parameters, which provide insight into their metabolic roles.

Benzoyl-CoA Reductases (BCRs) from obligately anaerobic bacteria have been studied primarily in the reverse reaction (aromatization) due to the extreme instability of the forward reaction's substrate. For the Class II BCR from Geobacter metallireducens, the enzyme showed high specificity for its substrate, cyclohexa-1,5-diene-1-carboxyl-CoA, with a Michaelis constant (Kₘ) of 24 ± 4 µM. pnas.org Class I BCR from Thauera chlorobenzoica was found to be catalytically versatile, preferentially dearomatizing not only benzoyl-CoA but also methyl- and chloro-substituted analogues in the meta- and para-positions. nih.gov

Benzoyl-CoA Epoxidase (BoxB) , as part of the BoxAB system from Aromatoleum evansii, exhibits a Kₘ for benzoyl-CoA of 0.03 mM (30 µM). uniprot.org The BoxAB system is specific for its substrates and does not show activity with NADH or free benzoate. uniprot.org

Benzoate-CoA Ligases (BZLs) show specificity for their three substrates: benzoate, ATP, and Coenzyme A. The enzyme from Clarkia breweri flowers has Kₘ values of 45 µM for benzoic acid, 95 µM for ATP, and 130 µM for CoA. nih.gov A BZL characterized from elicitor-treated pear cell cultures showed a similar substrate preference, with a Kₘ for benzoic acid of 62 ± 4 µM. nih.gov

Polyketide Synthases (PKSs) exhibit specificity at the level of their starter unit. While most plant PKSs utilize substrates like p-coumaroyl-CoA, benzophenone synthase (BPS) and biphenyl synthase (BIS) show a strong preference for benzoyl-CoA. mdpi.com Mutagenesis studies on chalcone (B49325) synthase (CHS), which has low activity with benzoyl-CoA, have shown that altering just a few amino acid residues in the active site can shift its substrate preference towards benzoyl-CoA. mdpi.com

Acyltransferases also display distinct substrate specificities. Kinetic analysis of HBO1 revealed that while it can catalyze lysine benzoylation, its efficiency is lower compared to acetylation. The Kcat/Kₘ value for HBO1 in the benzoylation (Kbz) reaction was 339 s⁻¹M⁻¹, which is approximately 9% of its catalytic efficiency for acetylation (Kac). nih.gov In contrast, glycine N-benzoyltransferase from bovine liver is highly specific for benzoyl-CoA and phenylacetyl-CoA, with each enzyme inhibiting the other, indicating distinct and specific binding sites. nih.gov

Table 1: Kinetic Parameters of Benzoyl-CoA Interacting Enzymes

| Enzyme | Organism/Source | Substrate | Kₘ (µM) | kcat/Kₘ (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Benzoyl-CoA Reductase (Class II) | Geobacter metallireducens | cyclohexa-1,5-diene-1-carboxyl-CoA | 24 | Not Reported |

| Benzoyl-CoA Epoxidase (BoxB) | Aromatoleum evansii | Benzoyl-CoA | 30 | Not Reported |

| Benzoate-CoA Ligase (BZL) | Clarkia breweri | Benzoic Acid | 45 | Not Reported |

| Benzoate-CoA Ligase (BZL) | Clarkia breweri | ATP | 95 | Not Reported |

| Benzoate-CoA Ligase (BZL) | Clarkia breweri | Coenzyme A | 130 | Not Reported |

| Benzoate-CoA Ligase (BZL) | Pear Cell Cultures | Benzoic Acid | 62 | Not Reported |

| Acyltransferase (HBO1) | Human | Benzoyl-CoA | Not Reported | 339 |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-epoxy-2,3-dihydrobenzoyl-CoA |

| 2,3-epoxybenzoyl-CoA |

| 2,4,6-trihydroxybenzophenone |

| 2S,3R-epoxide |

| Acetyl-CoA |

| AMP (Adenosine monophosphate) |

| ATP (Adenosine triphosphate) |

| Benzaldehyde |

| Benzoate |

| Benzoic Acid |

| Benzoyl coenzyme A (Benzoyl-CoA) |

| Biphenyl |

| Chloro-substituted benzoyl-CoA analogues |

| Cinnamic acid |

| Coenzyme A (CoA) |

| cyclohexa-1,5-diene-1-carbonyl-CoA |

| Diphosphate |

| Ferredoxin |

| Glycine |

| Hippuric acid |

| L-asparagine |

| L-glutamine |

| Malonyl-CoA |

| Methyl-substituted benzoyl-CoA analogues |

| NADPH |

| NADP⁺ |

| p-coumaroyl-CoA |

| Phenylacetyl-CoA |

Determination of Kinetic Parameters (Kₘ, kcat)

The kinetic efficiency of enzymes that metabolize benzoyl-CoA and its analogues has been a subject of detailed investigation, revealing how substrate structure influences binding affinity (Kₘ) and turnover rate (kcat). Studies on benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic degradation of aromatic compounds, provide significant insights.

For the class I BCR from Thauera aromatica, the apparent Kₘ value for benzoyl-CoA was determined to be 15 µM, with a catalytic number (turnover rate) of 1.6 s⁻¹ nih.gov. This enzyme's activity is strictly dependent on MgATP, for which it has an apparent Kₘ of 0.6 mM nih.gov. A recombinant, versatile BCR from Thauera chlorobenzoica (MBR Tcl), which can degrade methyl- and halobenzoates, exhibited a specific activity of 212 milliunits/mg with benzoyl-CoA d-nb.info. This enzyme showed a preference for meta-substituted benzoyl-CoA analogues, as indicated by higher specificity constants (kcat/Kₘ) for these substrates d-nb.infonih.gov.

The relationship between substrate electronic properties and kinetic parameters has been explored using substrate analogues. For BCR from Thauera aromatica, both the Kₘ and kcat of ortho-substituted benzoyl-CoA analogues were found to increase in parallel with the electron-acceptor strength of the substituent (F > Cl = H > OH > NH₂) acs.org. This suggests that stronger electron-withdrawing groups facilitate the difficult first electron transfer step, which is considered rate-limiting acs.org.

Another well-characterized enzyme is 4-hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. strain CBS3. While its primary substrate is 4-hydroxybenzoyl-CoA, its activity with benzoyl-CoA has been measured for comparison. The kcat/Kₘ value for the thioesterase-catalyzed hydrolysis of benzoyl-CoA is 2 × 10³ M⁻¹s⁻¹, significantly lower than for its preferred substrate, highlighting the enzyme's specificity unm.edu.

The following table summarizes key kinetic parameters for various enzymes interacting with benzoyl-CoA and its derivatives.

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | 1.6 | 1.07 x 10⁵ | nih.gov |

| 4-Hydroxybenzoyl-CoA Thioesterase | Pseudomonas sp. CBS3 | Benzoyl-CoA | - | - | 2 x 10³ | unm.edu |

| 4-Hydroxybenzoyl-CoA Thioesterase | Pseudomonas sp. CBS3 | 4-Hydroxybenzoyl-CoA | - | - | 3.1 x 10⁶ | unm.edu |

| MBR Tcl | Thauera chlorobenzoica | 3-Methylbenzoyl-CoA | 3.4 | 0.44 | 1.3 x 10⁵ | nih.gov |

| MBR Tcl | Thauera chlorobenzoica | 4-Chlorobenzoyl-CoA | 12.3 | 0.22 | 1.8 x 10⁴ | nih.gov |

| Benzylmalonyl-CoA Dehydrogenase | Burkholderia cenocepacia | Benzylmalonyl-CoA | 1.6 | 3.5 | 2.2 x 10⁶ | scispace.com |

Isotope Effects in Reaction Mechanisms

Kinetic isotope effect (KIE) studies have been instrumental in probing the transition states and mechanisms of benzoyl-CoA-interacting enzymes, particularly for the challenging reduction of the aromatic ring by benzoyl-CoA reductase (BCR). The reaction is proposed to proceed via a Birch-like reduction, involving sequential single-electron and proton transfer steps acs.orgresearchgate.net.

Investigations into the BCR from Thauera aromatica revealed only a small hydrogen KIE of 1.2 to 1.8 on kcat when using benzoyl-CoA as the substrate acs.orgresearchgate.net. This negligible effect suggests that a proton transfer is not involved in the rate-limiting step of the reaction with the native substrate acs.org. This finding argues against mechanisms involving a simultaneous transfer of a hydrogen atom and an electron, or a hydride transfer researchgate.net. The rate-limiting step is believed to be the initial, thermodynamically difficult one-electron transfer to the benzoyl-CoA aromatic ring to form a radical anion acs.orgresearchgate.net.

Interestingly, a contrasting result was observed when a substrate analogue, pyridine-2-carbonyl-CoA, was used. In this case, BCR exhibited a significant hydrogen KIE on kcat of 2.1 acs.org. This larger isotope effect indicates that for this specific analogue, the reaction proceeds through a different mechanism where proton transfer is at least partially rate-limiting acs.org. This highlights the enzyme's ability to adapt its mechanism based on the electronic properties of the substrate.

Substrate Analogue Studies

The use of synthetic substrate analogues has been a powerful tool to investigate the specificity and catalytic mechanism of enzymes that act on benzoyl-CoA. By systematically altering the structure of the benzoyl-CoA molecule, researchers have been able to map active site constraints and probe the electronic requirements of catalysis.

For benzoyl-CoA reductase (BCR), a wide range of analogues has been tested. Studies with monofluorobenzoyl-CoA isomers showed that reduction rates decreased in the order ortho > meta > para acs.org. Furthermore, the analysis of products from fluorinated analogues like m-fluorobenzoyl-CoA and p-fluorobenzoyl-CoA revealed that both were defluorinated by the enzyme researchgate.net. This observation strongly supports a Birch-like reduction mechanism, where the initial electron addition creates a radical anion that can facilitate fluoride elimination researchgate.net.

The substrate range of a versatile BCR from Thauera chlorobenzoica (MBR Tcl) was shown to be broader than the canonical enzyme from T. aromatica. MBR Tcl efficiently reduces methyl- and chloro-substituted analogues, particularly those with substituents in the meta- and para-positions d-nb.infonih.gov. Remarkably, this enzyme catalyzes the unprecedented reductive dehalogenation of 4-chloro- and 4-bromo-benzoyl-CoA to produce benzoyl-CoA nih.gov. Heterocyclic analogues have also been used; picolinoyl-CoA (pyridine-2-carbonyl-CoA) proved to be a substrate for BCR, whereas nicotinoyl-CoA (pyridine-3-carbonyl-CoA) did not react acs.orgresearchgate.net. These studies collectively demonstrate how substrate analogue analysis can illuminate the chemical steps of complex enzymatic reactions.

Structural Elucidation of Enzyme-Benzoyl Coenzyme A Complexes

X-ray Crystallography of Enzyme-Substrate Complexes

X-ray crystallography has provided atomic-level views of how enzymes recognize and position benzoyl-CoA for catalysis. The crystal structure of the benzoyl-CoA 2,3-epoxidase BoxB from Azoarcus evansii was determined with its substrate, benzoyl-CoA, bound in the active site in the reduced diiron state nih.gov. The structure reveals that the benzoyl-CoA molecule is situated inside a long, 20 Å channel. The phenyl ring of the substrate is precisely positioned relative to the catalytic diiron center, with the C2 and C3 atoms located closer to one of the two iron atoms. This geometry strongly suggests that an activated oxygen molecule, ligated to this proximate iron, is perfectly positioned to attack the phenyl ring to form the 2S,3R-epoxide stereoselectively nih.gov.

In the case of 4-hydroxybenzoyl-CoA thioesterase, structural insights were gained by co-crystallizing the enzyme with two substrate analogue inhibitors, 4-hydroxyphenacyl-CoA and 4-hydroxybenzyl-CoA nih.gov. These structures, resolved to 1.5 Å and 1.8 Å respectively, show that the enzyme's interaction with the benzoyl moiety is largely mediated through backbone peptide groups and solvent molecules, rather than numerous specific side-chain contacts. A key feature is the polarization of the thioester carbonyl group by a hydrogen bond and the positive end of a helix dipole, rendering the carbonyl carbon more susceptible to nucleophilic attack. The structure also positions the carboxylate of Asp17 approximately 3.2 Å from the carbonyl carbon, implicating it in catalysis, potentially through the formation of an acyl-enzyme intermediate nih.gov.

Although a crystal structure of BCR with its substrate is not yet available, a plausible model for substrate binding has been proposed based on the structure of a related enzyme, 2-hydroxyacyl-CoA dehydratase. This model suggests that the benzoyl-CoA substrate is directly ligated to an active-site [4Fe-4S] cluster via the carbonyl oxygen of the thioester group, facilitating an inner-sphere electron transfer nih.gov.

Spectroscopic Studies of Active Sites (e.g., EPR, Mössbauer Spectroscopy)

Spectroscopic techniques are crucial for characterizing the electronic and magnetic properties of the metal centers in the active sites of benzoyl-CoA-interacting enzymes, which are often inaccessible to crystallography in all catalytic states.

The diiron center of the benzoyl-CoA epoxidase BoxB was characterized using Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy nih.gov. When the enzyme was reduced using its physiological reductase system (NADPH/BoxA), EPR measurements revealed a semireduced Fe(II)Fe(III) state, providing a snapshot of the active site during the catalytic cycle nih.gov.

For the tungsten-containing class II benzoyl-CoA reductase (BamBC) from Geobacter metallireducens, EPR spectroscopy identified a low-spin W(V) signal in the active enzyme pnas.org. This signal disappeared upon the addition of the product, dienoyl-CoA, confirming the catalytic relevance of the tungsten center and its participation in the redox chemistry of the reaction pnas.org.

EPR has also been essential in studying the iron-sulfur ([Fe-S]) clusters that are fundamental to the function of class I BCRs and their associated electron transfer chains. Multifrequency EPR spectra have been used to characterize the multiple [4Fe-4S] clusters in BCR and in the ferredoxins that serve as their electron donors researchgate.net. These studies confirm the presence of low-potential clusters necessary to perform the difficult reduction of the benzoyl-CoA ring and reveal electronic communication (spin-spin coupling) between adjacent clusters that are in close proximity (<12 Å), which may be important for tuning electron flow researchgate.net.

Role of Metal Centers and Cofactors in Catalysis

The diverse chemistries performed on benzoyl-CoA are enabled by a variety of sophisticated metal centers and cofactors.

Class I Benzoyl-CoA Reductases (BCR): Found in facultative anaerobes like Thauera aromatica, these enzymes utilize multiple [4Fe-4S] clusters nih.govnih.gov. The enzyme is composed of two functional modules: an electron-activating module that hydrolyzes ATP and a catalytic module that reduces the substrate nih.gov. The reduction of benzoyl-CoA is an ATP-dependent process, where the hydrolysis of two ATP molecules is coupled to the transfer of two electrons to the aromatic ring researchgate.netsci-hub.box. It is proposed that the thioester carbonyl oxygen of benzoyl-CoA coordinates directly to one of the [4Fe-4S] clusters in the active site, which facilitates the initial, energetically challenging electron transfer nih.gov.

Class II Benzoyl-CoA Reductases: These enzymes, found in obligate anaerobes such as Geobacter metallireducens, operate independently of ATP pnas.org. Their active site contains a tungstopterin cofactor, a feature typically associated with enzymes catalyzing oxygen atom transfer reactions pnas.orgwiley.com. This represents an unusual role for tungsten. It is hypothesized that endergonic electron transfer to the aromatic ring is driven by a mechanism called flavin-based electron bifurcation, although direct evidence for this in BCR is still forthcoming pnas.orgwiley.com.

Benzoyl-CoA Epoxidase (BoxB): This enzyme employs a non-heme diiron center to catalyze the epoxidation of the aromatic ring in an aerobic pathway nih.gov. The diiron center activates molecular oxygen, and the substrate benzoyl-CoA binds nearby. One of the iron ions is proposed to bind and activate an oxygen atom for a direct electrophilic attack on the C2-C3 bond of the phenyl ring nih.gov.

4-Hydroxybenzoyl-CoA Reductase (4-HBCR): This enzyme catalyzes the reductive dehydroxylation of its substrate to yield benzoyl-CoA. It belongs to the xanthine oxidase family and contains a molybdenum cofactor in its active site, in addition to Fe-S clusters researchgate.net.

Regulation of Benzoyl Coenzyme a Metabolism

Transcriptional Regulation of Pathway Genes

The expression of genes involved in the benzoyl-CoA pathway is meticulously orchestrated, primarily at the transcriptional level. This regulation allows bacteria to respond to the presence of aromatic compounds, which serve as substrates, and to changing oxygen concentrations. Key components of this regulatory system include specific inducer molecules, dedicated regulatory proteins, and a characteristic organization of the relevant genes into clusters and operons.

The induction of the benzoyl-CoA pathway is triggered by the presence of specific effector molecules. In many cases, the actual inducer is not the initial aromatic substrate, such as benzoate (B1203000), but rather its activated form, benzoyl-CoA. nih.govnih.govThis intermediate of the pathway acts as a key signaling molecule, indicating the flux of aromatic compounds into the cell's metabolism.

Several transcriptional regulatory proteins have been identified that control the expression of the benzoyl-CoA pathway genes. These proteins often act as repressors, binding to the promoter regions of the catabolic genes in the absence of an inducer and preventing transcription. When the inducer molecule is present, it binds to the regulatory protein, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription to proceed.

A prominent example of such a regulatory system is the BoxR/benzoyl-CoA system, which has been identified as a widespread strategy for controlling the aerobic hybrid "box" pathway for benzoate degradation. nih.govThe BoxR protein, a transcriptional repressor, shows significant sequence identity to another regulator, BzdR, which controls the anaerobic bzd genes for benzoate degradation. nih.gov In Comamonas testosteroni, the MarR-type transcriptional regulator GenR controls the expression of the gen gene cluster, which is involved in the gentisate pathway. Interestingly, benzoyl-CoA, along with gentisate and 3-hydroxybenzoate, acts as an effector molecule for GenR. nih.govnih.govThe binding of benzoyl-CoA to GenR prevents it from binding to its target DNA sequence, leading to the induction of the gen genes. nih.govnih.govThis demonstrates a fascinating instance of cross-pathway regulation mediated by a key metabolic intermediate.

The following table summarizes key transcriptional regulators and their corresponding inducer molecules in the regulation of benzoyl-CoA metabolism.

| Regulatory Protein | Regulated Genes/Pathway | Inducer Molecule(s) | Organism Example |

| BoxR | box gene cluster (aerobic benzoate degradation) | Benzoyl-CoA | Azoarcus sp. |

| BzdR | bzd gene cluster (anaerobic benzoate degradation) | Likely Benzoyl-CoA | Azoarcus sp. |

| GenR | gen gene cluster (gentisate pathway) | Benzoyl-CoA, Gentisate, 3-Hydroxybenzoate | Comamonas testosteroni |

A common feature of the genetic determinants for benzoyl-CoA metabolism is their organization into gene clusters. oup.comcdnsciencepub.comThese clusters often contain all the genes necessary for the conversion of an aromatic substrate to central metabolic intermediates. This physical linkage facilitates the coordinated regulation of the entire pathway, as the genes can be transcribed as a single polycistronic mRNA from a common promoter, a structure known as an operon. oup.com In Rhodopseudomonas palustris, a cluster of 24 genes has been identified that includes genes for the anaerobic degradation of benzoate and related compounds like 4-hydroxybenzoate (B8730719) and cyclohexanecarboxylate. asm.orgSimilarly, in Geobacter metallireducens, the genes encoding the enzymes for benzoate metabolism are organized into two clusters comprising 44 genes. cdnsciencepub.com The organization of these gene clusters can vary between different bacterial species, reflecting adaptations to their specific metabolic capabilities and ecological niches. oup.comFor instance, in Aromatoleum evansii (formerly Azoarcus evansii), the genes for anaerobic benzoate degradation are found in a cluster that includes the bzd genes. oup.comIn some bacteria, such as Thauera aromatica, the gene for benzoate-CoA ligase, the enzyme that activates benzoate to benzoyl-CoA, is located in a cluster of genes for aerobic benzoate oxidation, separate from the genes for the anaerobic pathway. nih.govThis arrangement suggests a regulatory model where benzoate induces the expression of a single benzoate-CoA ligase, and the resulting benzoyl-CoA then acts as an inducer for either the aerobic or anaerobic pathway, depending on the availability of oxygen. nih.gov The pimFABCDE genes in R. palustris, which are involved in the lower pathway of benzoyl-CoA metabolism, form an operon that is specifically induced during anaerobic growth on benzoate. frontiersin.orgThis operon structure ensures the simultaneous expression of all the enzymes required for the β-oxidation of the aliphatic product generated from the central benzoyl-CoA pathway. frontiersin.org

Post-Translational Regulation of Enzymes

While transcriptional control is a primary mechanism for regulating the benzoyl-CoA pathway, post-translational modifications of the pathway enzymes also play a role in fine-tuning metabolic flux. nih.govThese modifications can rapidly alter the activity of existing enzymes in response to immediate cellular needs, providing a more immediate level of control than the synthesis of new enzymes.

Although detailed studies on the post-translational regulation of specific benzoyl-CoA pathway enzymes are not as extensive as those on transcriptional regulation, the general principles of enzyme regulation suggest that mechanisms such as allosteric regulation and covalent modifications are likely involved. For instance, the activity of key enzymes could be modulated by the binding of effector molecules, such as pathway intermediates or end products, to allosteric sites on the enzyme, leading to either activation or inhibition.

Recent research has highlighted the broader role of acyl-CoAs, including benzoyl-CoA, in post-translational modifications. Benzoyl-CoA can serve as a donor of benzoyl groups for the benzoylation of lysine (B10760008) residues in proteins, a unique type of post-translational modification. imrpress.comWhile this has been primarily studied in the context of histone modifications and gene regulation in eukaryotes, it opens up the possibility of similar regulatory mechanisms affecting the enzymes of the benzoyl-CoA pathway itself in bacteria.

Furthermore, the interaction of coenzyme A with proteins through the formation of a disulfide bond, a process termed CoAlation, has been identified as a widespread phenomenon under cellular stress conditions. nih.govThis modification can regulate protein function, and it is plausible that enzymes in the benzoyl-CoA pathway could be subject to this form of regulation. nih.gov

Cross-Regulation with Other Metabolic Pathways

The metabolism of benzoyl-CoA is not an isolated process but is integrated with other metabolic pathways within the cell. This integration is reflected in the cross-regulation that occurs between the benzoyl-CoA pathway and other catabolic and anabolic routes.

A significant example of this cross-regulation is observed in bacteria that can degrade benzoate both aerobically and anaerobically. In Azoarcus sp., the transcriptional regulators for the aerobic (box) and anaerobic (bzd) benzoate degradation pathways, BoxR and BzdR, are paralogous proteins that act synergistically to control the expression of both sets of genes. nih.govThis coordinated regulation allows the cell to efficiently switch between the two pathways in response to changes in oxygen availability, optimizing its metabolic strategy for energy generation. nih.gov The intermediate benzoyl-CoA itself can act as a regulatory signal that influences other pathways. As mentioned earlier, in Comamonas testosteroni, benzoyl-CoA serves as an effector molecule for the transcriptional regulator GenR, inducing the expression of the gentisate degradation pathway. nih.govnih.govThis indicates that the presence of an active benzoyl-CoA metabolism can prime the cell for the degradation of other aromatic compounds that are funneled through the gentisate pathway. This metabolic crosstalk ensures that the cell can efficiently utilize a mixture of aromatic substrates.

Advanced Research Methodologies and Analytical Approaches for Benzoyl Coenzyme a Studies

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for probing the electronic and structural properties of the metal centers within enzymes that interact with benzoyl-CoA. These techniques provide insights into the mechanistic details of catalysis, including electron transfer processes and the nature of transient intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as the iron-sulfur clusters found in many enzymes involved in benzoyl-CoA metabolism. In the study of benzoyl-CoA reductase (BCR), EPR has been instrumental in identifying and characterizing the redox-active centers of the enzyme. nih.gov

Studies on BCR from Thauera aromatica have revealed the presence of three [4Fe-4S] clusters. uni-luebeck.de Freeze-quench EPR experiments, where the reaction is rapidly frozen at specific time points, have allowed for the observation of transient paramagnetic species during a single turnover of the enzyme. These experiments demonstrated a rapid threefold increase in the total S = 1/2 spin concentration within approximately 25 milliseconds of mixing the reduced enzyme with benzoyl-CoA and MgATP. nih.gov

Furthermore, EPR studies have identified the emergence of a high-spin S = 7/2 EPR signal and novel transient signals with g-values of 2.015 and 2.033 during the catalytic cycle. nih.gov These signals suggest the formation of radical species and provide evidence for a mechanism analogous to the Birch reduction of aromatic compounds. nih.gov The binding of nucleotides has been shown to affect the magnetic interaction of the [4Fe-4S] clusters, a phenomenon also observed through EPR spectroscopy. nih.gov In some BCRs, such as the tungsten-containing enzyme from Geobacter metallireducens, EPR has been used to identify a [3Fe-4S] cluster and a W(V) species. pnas.org

| Enzyme/Complex | Paramagnetic Species | Observed g-values | Significance | Reference |

|---|---|---|---|---|

| Benzoyl-CoA Reductase (T. aromatica) | Transient Radical Species | g = 2.015, g = 2.033 | Indicates the formation of radical intermediates during catalysis. | nih.gov |

| Benzoyl-CoA Reductase (T. aromatica) | High-Spin State | S = 7/2 signal | Associated with benzoyl-CoA-independent ATPase activity. | nih.govuni-luebeck.de |

| Tungsten-containing Benzoyl-CoA Reductase (G. metallireducens) | W(V) Species | gz = 2.013, gy = gz = 1.986, gx = 1.893 | Identifies the tungsten cofactor in its paramagnetic state. | pnas.org |

| Tungsten-containing Benzoyl-CoA Reductase (G. metallireducens) | [3Fe-4S]+1 Cluster | Not specified | Characterizes one of the iron-sulfur clusters in the enzyme. | pnas.org |

Mössbauer spectroscopy is a nuclear technique that provides detailed information about the iron environment in proteins, including oxidation state, spin state, and the nature of the ligands. It is often used in conjunction with EPR to provide a more complete picture of the iron-sulfur clusters in enzymes like benzoyl-CoA reductase. nih.govuni-luebeck.de

In studies of BCR from Thauera aromatica, Mössbauer spectroscopy confirmed the presence of three [4Fe-4S] clusters, which act as the redox centers of the enzyme. uni-luebeck.de This technique was also crucial in confirming the S = 7/2 high-spin state of the enzyme that is observed during its benzoyl-CoA-independent ATPase activity. uni-luebeck.de The combination of EPR and Mössbauer spectroscopy has been pivotal in demonstrating that these simple iron-sulfur clusters can perform a role analogous to that of sodium or lithium in the chemical Birch reduction, which is the donation of very low potential electrons. uni-luebeck.de In the diiron benzoyl-CoA epoxidase BoxB, Mössbauer spectroscopy has been used to characterize the diiron center. nih.gov

| Enzyme | Iron Center | Key Finding | Reference |

|---|---|---|---|

| Benzoyl-CoA Reductase (T. aromatica) | [4Fe-4S] Clusters | Confirmed the presence of three [4Fe-4S] clusters as the redox centers. | uni-luebeck.de |

| Benzoyl-CoA Reductase (T. aromatica) | High-Spin State | Confirmed the S = 7/2 spin state during benzoyl-CoA-independent ATPase activity. | uni-luebeck.de |

| Diiron Benzoyl-CoA Epoxidase (BoxB) | Diiron Center | Characterized the structure and properties of the diiron active site. | nih.gov |

UV-visible (UV-Vis) spectroscopy is a fundamental technique for monitoring enzyme kinetics by observing changes in absorbance at specific wavelengths. In the context of benzoyl-CoA metabolism, UV-Vis spectroscopy is used to follow the progress of reactions involving the consumption or formation of chromophoric substrates and products.

For instance, the reduction of benzoyl-CoA by BCR can be monitored by the decrease in absorbance of the thioester bond. pnas.org The UV-Vis spectrum of oxidized iron-sulfur proteins, including some BCRs, displays a characteristic shoulder between 400 and 450 nm, which is bleached upon reduction. pnas.org This spectral change can be used to study the reduction of the enzyme by various electron donors. pnas.org Stopped-flow UV-Vis spectroscopy allows for the study of rapid pre-steady-state kinetics, providing insights into substrate binding and the rates of individual steps in the catalytic cycle. nih.gov For example, the kinetics of benzoyl-CoA oxygenase have been studied by monitoring the oxidation of NADPH at 377 nm. nih.gov

| Enzyme/Process | Wavelength(s) Monitored | Information Obtained | Reference |

|---|---|---|---|

| Benzoyl-CoA Reductase (BCR) | 400-450 nm | Bleaching of the iron-sulfur cluster absorbance upon reduction. | pnas.org |

| Benzoyl-CoA Oxygenase (BoxA/B) | 377 nm | Kinetics of NADPH oxidation. | nih.gov |

| 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD) | Not specified | Semialdehyde-dependent reduction of NADP+. | nih.gov |

| Benzoyl-CoA and derivatives | ~260 nm | Quantification of CoA thioesters based on their characteristic absorbance. | nih.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of metabolites in complex biological samples. In the study of benzoyl-CoA metabolism, various MS-based techniques are employed to profile metabolites, identify pathway intermediates, and elucidate enzymatic reaction products.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. This capability is crucial for identifying novel metabolites and confirming the structures of proposed intermediates in benzoyl-CoA metabolic pathways.

HRMS has been used to identify CoA ester intermediates in the degradation of various compounds. nih.gov For example, in the study of estrogen degradation, UPLC-ESI-HRMS was used to analyze CoA ester intermediates, with authentic benzoyl-CoA serving as a standard to confirm ionization efficiency and fragmentation patterns. nih.gov The pseudomolecular ion [M+H]+ for benzoyl-CoA and its characteristic fragment ion corresponding to the CoA moiety are readily identified by HRMS. nih.gov This technique has also been applied to the analysis of products from enzymatic reactions involving benzoyl-CoA, such as the formation of 2,4,6-trihydroxybenzophenone (B1214741) by engineered E. coli. mdpi.com

| Compound | Ionization Mode | Observed m/z ([M+H]+) | Technique | Reference |

|---|---|---|---|---|

| Benzoyl-CoA | Positive (ESI) | Not specified | UPLC-ESI-HRMS | nih.gov |

| Coenzyme A (CoASH) | Positive (ESI) | Not specified | UPLC-ESI-HRMS | nih.gov |

| Benzyl (B1604629) benzoate (B1203000) | Positive (ESI) | 213.0910 | LC-HRMS | researchgate.net |

| 2,4,6-Trihydroxybenzophenone | Not specified | Not specified | LC-ESI-QTOF-MS/MS | mdpi.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. This technique is exceptionally well-suited for the detection and quantification of low-abundance intermediates in metabolic pathways.

In the context of benzoyl-CoA metabolism, LC-MS/MS is used to identify and quantify the various CoA esters that serve as intermediates. For example, the conversion of phthalate (B1215562) to benzoyl-CoA in sulfate-reducing bacteria has been studied using UPLC-MS. d-nb.info Similarly, the analysis of enterocin (B1671362) biosynthesis, which uses benzoyl-CoA as a starter unit, has been carried out using HPLC-MS. nih.gov The products of reactions catalyzed by BCRs with various benzoyl-CoA analogs have been identified using UPLC coupled with ESI-Q-TOF-MS. nih.gov This approach allows for the confirmation of product identity by comparing retention times and mass spectra with authentic standards or by analyzing fragmentation patterns.

| Metabolic Pathway | Analyzed Intermediates | Analytical Technique | Reference |

|---|---|---|---|

| Phthalate degradation | Phthaloyl-CoA, Benzoyl-CoA | UPLC-MS | d-nb.info |

| Enterocin biosynthesis | Benzoyl-CoA, Enterocin | HPLC-MS | nih.gov |

| Degradation of benzoyl-CoA analogs | Various dienoyl-CoA products | UPLC-ESI-Q-TOF-MS | nih.gov |

| Aerobic benzoate metabolism | 3,4-Dehydroadipyl-CoA semialdehyde, 3,4-Dehydroadipyl-CoA | HPLC, MS | asm.org |

Computational and Theoretical Studies

Computational and theoretical approaches have become indispensable for understanding the intricacies of Benzoyl Coenzyme A (Benzoyl-CoA) metabolism at a molecular level. These methods provide insights that are often inaccessible through experimental techniques alone, offering a detailed view of reaction mechanisms, enzyme-substrate interactions, and electronic structures.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzymatic reactions involving Benzoyl-CoA. This hybrid method treats the reactive part of the system, such as the enzyme's active site and the substrate, with quantum mechanics (QM) to accurately describe electronic changes during a reaction. nsf.govnih.gov The remainder of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics (MM) force field. nsf.govnih.gov

A notable application of this technique is the study of the tungsten-dependent class II benzoyl-coenzyme A reductase (BCR). nih.gov QM/MM calculations were employed to investigate the reaction mechanism and regioselectivity of the reduction of Benzoyl-CoA. nih.gov The simulations revealed a two-step process:

A tungsten-bound water molecule protonates the C4 position of the Benzoyl-CoA substrate, coupled with an electron transfer from the tungsten center, forming a W(V)-radical intermediate. nih.gov

A protonated histidine residue then delivers a second proton to the C3 position, while a second electron is transferred from the pyranopterin cofactor, leading to the final product, cyclohexa-1,5-diene-1-carboxyl-CoA. nih.gov

These calculations successfully rationalized the observed regioselectivity of the enzyme by demonstrating that alternative reaction pathways had significantly higher energy barriers. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. This method is frequently used to understand how Benzoyl-CoA interacts with the active sites of various enzymes.